molecular formula C7H12O4 B3052139 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one CAS No. 38802-97-0

5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one

Cat. No.: B3052139
CAS No.: 38802-97-0
M. Wt: 160.17 g/mol
InChI Key: ULLQSQVSYJHWHX-UHFFFAOYSA-N
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Description

5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one is a cyclic acetal compound known for its unique chemical structure and properties. It is a versatile compound used in various scientific and industrial applications, particularly in the field of biomaterials and polymer chemistry. The compound’s structure consists of a dioxane ring with an ethyl and a hydroxymethyl group attached, which contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one typically involves the reaction of trimethylolpropane with dimethyl carbonate, followed by thermal cyclization . This method is favored due to its efficiency and the mild reaction conditions required.

Industrial Production Methods: In industrial settings, the compound is produced through a similar process, with an emphasis on scalability and cost-effectiveness. The use of enzymatic reactions to facilitate the synthesis has also been explored, providing an environmentally friendly alternative .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The ethyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one involves its ability to form stable acetal linkages, which contribute to its functionality in various applications. In biological systems, the compound can interact with cellular components, facilitating the delivery of therapeutic agents or supporting tissue regeneration . The molecular targets and pathways involved include interactions with proteins, nucleic acids, and cellular membranes, depending on the specific application.

Comparison with Similar Compounds

  • 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane
  • 5-Ethyl-1,3-dioxane-5-methanol
  • 2,2-Dimethyl-1,3-dioxolane derivatives

Comparison: Compared to similar compounds, 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one is unique due to its specific ring structure and functional groups, which provide distinct reactivity and stability. Its ability to form stable acetal linkages makes it particularly valuable in the synthesis of polymers and biomaterials .

Properties

IUPAC Name

5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-7(3-8)4-10-6(9)11-5-7/h8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLQSQVSYJHWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC(=O)OC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453353
Record name 5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38802-97-0
Record name 5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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